molecular formula C10H11NO4 B8481892 P-Hydroxyhippuric acid, methyl ester

P-Hydroxyhippuric acid, methyl ester

Cat. No.: B8481892
M. Wt: 209.20 g/mol
InChI Key: RNPKFTDQICBOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Hydroxyhippuric acid, methyl ester is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 2-[(4-hydroxybenzoyl)amino]acetate

InChI

InChI=1S/C10H11NO4/c1-15-9(13)6-11-10(14)7-2-4-8(12)5-3-7/h2-5,12H,6H2,1H3,(H,11,14)

InChI Key

RNPKFTDQICBOQY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxazolyl chloride (4.0 mL, 45.9 mmol) and several drops of DMF were added to a solution of dichloromethane (5 mL) containing 4-benzyloxybenzoic acid (2.29 g, 10.0 mmol) under ice-cooling, and then dichloromethane (2.5 mL) was further added thereto. The mixture was stirred at room temperature for 2.5 hours, and the solvent was evaporated. The resulting residue was dissolved in dichloromethane (20 mL), and glycine methyl ester hydrochloride (1.39 g, 11.1 mmol) and N-ethyl-N,N-diisopropylamine (4.4 mL, 25.2 mmol) were added thereto under ice-cooling. The mixture was stirred at room temperature for 18 hours, and then water was added thereto to terminate the reaction. The mixture was extracted with dichloromethane, and the organic layers were combined and concentrated. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate, 3:4 to 0:1, v/v) to give N-[4-(benzyloxy)benzoyl]glycine methyl ester. Then, 1.66 g of this ester was dissolved in a solvent mixture of methanol (8 mL) and THF (8 mL). To the resulting mixture, 20% palladium hydroxide-carbon (168 mg) was added. The mixture was vigorously stirred at room temperature under a hydrogen atmosphere for 4 hours. The reaction mixture was filtered through Celite and then concentrated to give 1.19 g of the title compound (white powder, yield: 85%).
Name
ester
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
palladium hydroxide carbon
Quantity
168 mg
Type
catalyst
Reaction Step Two
Yield
85%

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